
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H7ClFN3O2 and its molecular weight is 255.63 g/mol. The purity is usually 95%.
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Biological Activity
1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 283.69 g/mol. The structure includes a triazole ring, which is known for its diverse biological activities.
Synthesis
The synthesis of triazole derivatives typically involves the reaction of azides with alkynes in a process known as the Huisgen cycloaddition. This method allows for the introduction of various substituents that can enhance biological activity.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds containing the triazole moiety have been shown to inhibit the growth of various bacteria and fungi.
- Case Study : A study evaluated several triazole derivatives for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound demonstrated an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics, indicating potent antibacterial properties .
Anti-inflammatory Effects
Triazole derivatives have also been investigated for their anti-inflammatory effects. The inhibition of cyclooxygenase (COX) enzymes is a common mechanism through which these compounds exert their effects.
- Research Findings : In vitro assays revealed that certain triazole compounds significantly inhibited COX-1 and COX-2 activities. For instance, IC50 values were reported at 19.45 μM for COX-1 and 23.8 μM for COX-2 inhibition . These findings suggest a potential role in treating inflammatory diseases.
Xanthine Oxidase Inhibition
Another area of research focuses on the inhibition of xanthine oxidase, an enzyme involved in uric acid production.
- Study Insights : In a study evaluating various triazole derivatives as xanthine oxidase inhibitors, one derivative exhibited submicromolar potency. Kinetic studies indicated that it acted as a mixed-type inhibitor . This suggests potential applications in treating conditions like gout.
The biological activities of this compound are likely mediated through several mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes such as COX and xanthine oxidase, these compounds can modulate inflammatory responses and uric acid levels.
- Antimicrobial Action : The disruption of bacterial cell wall synthesis or interference with metabolic pathways may contribute to the observed antimicrobial effects.
Data Summary
Scientific Research Applications
Anti-inflammatory Properties
Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anti-inflammatory effects. For instance, a study highlighted the synthesis of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a triazole moiety, which showed significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in LPS-induced microglial cells. The compounds activated the Nrf2-HO-1 signaling pathway, reducing reactive oxygen species (ROS) production and alleviating inflammation .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known to exhibit activity against various bacterial strains and fungi. A recent study indicated that compounds containing the triazole structure demonstrated significant antimicrobial efficacy against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The anticancer activity of triazole derivatives is another area of research interest. Studies have shown that these compounds can induce apoptosis in cancer cell lines through mechanisms involving DNA damage and cell cycle arrest. For example, specific triazole derivatives were tested against glioblastoma cell lines, showing promising results in reducing cell viability and promoting apoptotic pathways .
Case Study 1: Anti-inflammatory Mechanism Exploration
A series of experiments were conducted using microglial BV-2 cells treated with LPS to mimic neuroinflammation. The introduction of 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives resulted in a marked decrease in NO production and inflammatory cytokine levels. Molecular docking studies suggested that these compounds bind effectively to Nrf2-related sites, enhancing their anti-inflammatory potential .
Case Study 2: Antimicrobial Efficacy
In vitro assays were performed to assess the antimicrobial activity of synthesized triazole derivatives against various pathogens. The results indicated that certain derivatives exhibited high potency against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
Table 1: Biological Activities of Triazole Derivatives
Compound Name | Activity Type | Target Organism/Cell Line | Result |
---|---|---|---|
e2 | Anti-inflammatory | BV-2 Microglial Cells | Reduced IL-6, TNF-α levels |
e16 | Anticancer | LN229 Glioblastoma | Induced apoptosis; reduced cell viability |
e20 | Antimicrobial | E. coli | Inhibition zone: 15 mm |
Table 2: Synthesis Overview
Synthesis Method | Reaction Type | Yield (%) |
---|---|---|
Nucleophilic substitution | Triazole formation | 85 |
Cycloaddition | Triazole ring formation | 90 |
Q & A
Q. Basic: What are the recommended synthetic routes for 1-(2-chloro-4-fluorobenzyl)-1H-1,3-triazole-4-carboxylic acid?
Answer:
The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted click chemistry. For example:
- Step 1: Prepare 2-chloro-4-fluorobenzyl azide by reacting 2-chloro-4-fluorobenzyl chloride with sodium azide.
- Step 2: React with a propiolate ester (e.g., methyl propiolate) under Cu(I) catalysis to form the triazole core .
- Step 3: Hydrolyze the ester group (e.g., methyl ester) to the carboxylic acid using aqueous HCl or NaOH under reflux .
Key Considerations:
- Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-85%) .
Q. Advanced: How can reaction conditions be optimized to address low yields in triazole ring formation?
Answer:
Low yields often arise from competing side reactions (e.g., alkyne dimerization). Mitigation strategies include:
- Catalyst Optimization: Use Cu(I) complexes (e.g., CuI with TBTA ligand) to enhance regioselectivity and reduce side products .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) improve solubility of azides and alkynes.
- Temperature Control: Maintain 40–60°C to balance reaction rate and selectivity .
- Additives: Ascorbic acid reduces Cu(II) to Cu(I), sustaining catalytic activity .
Data Example:
Catalyst System | Solvent | Yield (%) |
---|---|---|
CuI/TBTA | DMF | 82 |
CuSO₄·NaAsc | H₂O/t-BuOH | 75 |
Q. Basic: What analytical methods are critical for characterizing this compound?
Answer:
- NMR Spectroscopy:
- X-ray Crystallography: Resolve stereochemical ambiguities and validate triazole-benzyl geometry .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ and fragmentation patterns .
Q. Advanced: How can conflicting NMR data for diastereomers be resolved?
Answer:
Diastereomers (if present) may show overlapping signals. Strategies include:
- Variable Temperature NMR: Lower temperatures (e.g., 253 K) slow rotation, splitting merged peaks .
- COSY/NOESY: Identify through-space couplings to assign substituent orientations .
- Chiral Derivatization: Use enantiopure reagents (e.g., Mosher’s acid) to distinguish stereoisomers .
Q. Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated Stability Testing:
- Thermal Stress: Store at 40°C/75% RH for 4 weeks; monitor degradation via HPLC.
- Photostability: Expose to UV light (ICH Q1B) to detect photo-oxidation products .
- Recommended Storage: -20°C in amber vials under argon; avoid prolonged exposure to moisture .
Q. Advanced: What mechanistic insights explain unexpected hydrolysis of the triazole ring?
Answer:
Acid/base-mediated ring-opening can occur via:
- Protonation at N2: Weakens the triazole ring, leading to cleavage in strong acids (e.g., conc. H₂SO₄).
- Nucleophilic Attack: Hydroxide ions at elevated temperatures may hydrolyze the triazole to form amide intermediates .
Mitigation: Use buffered conditions (pH 6–8) during hydrolysis of the ester group .
Q. Basic: What biological assays are suitable for evaluating its therapeutic potential?
Answer:
- Enzyme Inhibition Assays: Test against target enzymes (e.g., carbonic anhydrase) using fluorescence-based activity assays .
- Cellular Uptake Studies: Radiolabel the compound (³H/¹⁴C) to quantify permeability in Caco-2 monolayers .
- In Vitro Cytotoxicity: Use MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
Q. Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
Answer:
- Substituent Variation: Synthesize analogs with halogens (Cl, F), methyl, or nitro groups at benzyl positions.
- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins .
- Data Analysis: Correlate logP (lipophilicity) with cellular activity to optimize bioavailability .
Example SAR Table:
R Group | logP | IC₅₀ (μM) |
---|---|---|
2-Cl-4-F | 2.1 | 0.8 |
2,6-diF | 1.9 | 1.2 |
4-NO₂ | 2.4 | 3.5 |
Q. Basic: What safety precautions are essential during handling?
Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
- Ventilation: Use fume hoods to prevent inhalation of fine powders.
- Waste Disposal: Neutralize acidic/basic residues before disposing via certified hazardous waste services .
Q. Advanced: How can researchers address discrepancies in reported synthetic yields?
Answer:
Contradictions may arise from:
- Purity of Starting Materials: Impurities in benzyl chloride or azides reduce yields; purify via column chromatography .
- Catalyst Loading: Excess Cu(I) (>10 mol%) promotes side reactions; optimize to 2–5 mol% .
- Scale Effects: Pilot small-scale reactions (0.1–1.0 mmol) before scaling up to identify bottlenecks .
Properties
IUPAC Name |
1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c11-8-3-7(12)2-1-6(8)4-15-5-9(10(16)17)13-14-15/h1-3,5H,4H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPAMHUYLIYTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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